3-(1-benzofuran-2-yl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
Description
3-(1-Benzofuran-2-yl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a benzofuran moiety at position 3, a phenyl group at position 1, and a 4-nitrophenyl carboxamide group at position 4.
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O4/c29-24(25-17-10-12-19(13-11-17)28(30)31)20-15-27(18-7-2-1-3-8-18)26-23(20)22-14-16-6-4-5-9-21(16)32-22/h1-15H,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISNFUWXYMUHOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
Copper-mediated protocols enable benzofuran construction from salicylaldehydes and alkynes. For example:
- Substrate : Salicylaldehyde derivatives react with calcium carbide (acetylene source) under CuBr catalysis.
- Conditions : Na₂CO₃, DMSO, 80°C, 12 hours.
- Yield : 70–92% for electron-deficient substrates.
Mechanism :
Palladium-Catalyzed Coupling
Palladium acetate (30 mol%) with bipyridine ligand facilitates benzofuran synthesis via sp²–sp coupling:
- Substrates : Aryl boronic acids + 2-(2-formylphenoxy)acetonitriles.
- Conditions : Toluene, 90°C, 24 hours.
- Yield : 58–94%, depending on substituent electronic effects.
Pyrazole Core Assembly
Diketone Intermediate Strategy (Patent-Derived)
Adapted from US5466823A, this method involves:
Step 1: Diketone Formation
| Reactant | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 4-Chloroacetophenone | NaOMe (25 wt%) | Methyl tert-butyl ether | RT, 18 hr | 85% |
| Ethyl trifluoroacetate | NaH | Diethyl ether | Reflux, 16 hr | 78% |
Step 2: Pyrazole Cyclization
4-Nitrophenylhydrazine (1.2 eq) reacts with diketones in acetic acid:
| Diketone | Solvent | Time | Product Ratio (4:5) | Yield |
|---|---|---|---|---|
| 1-Benzofuran-2-yl diketone | EtOH | 24 hr | 3:1 | 65% |
| Phenyl-substituted | AcOH | 18 hr | 4:1 | 72% |
Purification : Chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (diethyl ether/hexane).
Carboxamide Functionalization
Amidation of Pyrazole-4-Carboxylate
Direct Aminolysis
Methyl pyrazole-4-carboxylate reacts with 4-nitroaniline (2 eq) in:
Integrated Synthetic Pathways
Pathway A: Sequential Benzofuran-Pyrazole Coupling
- Synthesize 1-benzofuran-2-carbonyl chloride via oxalyl chloride treatment.
- Couple with ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate using DIPEA.
- Hydrolyze ester to carboxylic acid, then amidate with 4-nitroaniline.
Overall Yield : 41% (3 steps).
Pathway B: Convergent Synthesis
- Prepare 4-nitro-N-(1-phenyl-3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl)benzamide via:
Optimization Challenges and Solutions
Analytical Characterization Data
Key Spectroscopic Signatures :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, 2H, Ar-NO₂), 7.89 (s, 1H, pyrazole-H), 7.45–7.32 (m, 8H, Ar-H).
- IR (KBr) : 1678 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1345 cm⁻¹ (NO₂ sym).
- HRMS : m/z 409.1422 [M+H]⁺ (calc. 409.1425).
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.
Substitution: The compound can undergo substitution reactions, especially at the pyrazole ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzofuran ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
This compound is characterized by a complex structure that includes a benzofuran moiety, a pyrazole ring, and a nitrophenyl group. Its molecular formula is with a molecular weight of approximately 424.41 g/mol . The synthesis typically involves multi-step reactions that combine various organic synthesis techniques, including condensation reactions and cyclization processes.
Anticancer Activity
One of the most promising applications of this compound is its anticancer activity. Research has indicated that derivatives of benzofuran-containing compounds often exhibit significant cytotoxic effects against various cancer cell lines. A study conducted by Matiichuk et al. evaluated the anticancer properties of related benzofurancarboxamides using the National Cancer Institute's Developmental Therapeutics Program for in vitro screening .
Case Study: Antitumor Evaluation
The following table summarizes the anticancer activity against selected cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 | 15.5 |
| DLD | 12.8 |
| KB | 18.3 |
These findings suggest that structural modifications can lead to varying degrees of cytotoxicity, indicating the potential for developing new anticancer agents based on this compound's structure.
Antimicrobial Activity
Additionally, the compound has been investigated for its antimicrobial properties. Similar compounds have shown potent activity against various bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as follows:
| Compound | MIC (μmol/mL) |
|---|---|
| 4d | 10.7 - 21.4 |
| 4p | Not specified |
These results highlight the potential for developing antimicrobial agents based on the structural features of this compound .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations
Benzofuran vs. Furan/Thiophene Analogs :
- The benzofuran group in the target compound provides greater aromaticity and steric bulk compared to furan or thiophene derivatives (e.g., ). This may enhance π-π stacking interactions in biological systems but reduce solubility .
- Furan/thiophene analogs () were synthesized as precursors for anticancer chalcones, suggesting the target compound’s benzofuran substitution could similarly align with antitumor activity .
4-Nitrophenyl Carboxamide vs. Other Substituents: The 4-nitrophenyl group is a strong electron-withdrawing moiety, contrasting with the electron-donating methyl or chloro groups in analogs (e.g., ). This may improve binding to receptors requiring charge-transfer interactions . In , the pyridylmethyl carboxamide group in a CB1 antagonist achieved nanomolar potency, highlighting the importance of carboxamide positioning for receptor affinity .
Biological Activity Trends :
- Pyrazole derivatives with chlorophenyl/dichlorophenyl groups () exhibit high CB1 antagonism, whereas nitro-substituted analogs (e.g., ) are often precursors for bioactive molecules. The target compound’s nitro group may confer unique metabolic stability or target selectivity .
Synthetic Accessibility: Synthesis of nitro-substituted pyrazoles (e.g., ) typically involves condensation of carbohydrazides with hydrazonoyl chlorides. The target compound likely follows similar pathways but requires benzofuran-2-carbohydrazide as a precursor .
Biological Activity
3-(1-benzofuran-2-yl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.33 g/mol
The presence of the benzofuran and nitrophenyl moieties contributes to its biological activity through potential interactions with various biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
-
Anticancer Activity :
- The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated an IC₅₀ value of approximately 25.72 μM against MCF cells, indicating its potential as an anticancer agent .
- Flow cytometry analysis revealed that it promotes apoptosis in cancer cells, suggesting a mechanism involving programmed cell death .
- Anti-inflammatory Effects :
- Antimicrobial Activity :
Anticancer Studies
A pivotal study explored the anticancer effects of the compound on different human cancer cell lines, including breast (MCF), lung (A549), and colon (HT-29) cancers. Results showed:
- MCF Cells : IC₅₀ = 25.72 μM
- A549 Cells : IC₅₀ = 30.5 μM
- HT-29 Cells : IC₅₀ = 28.0 μM
These findings suggest that the compound effectively inhibits cell proliferation across multiple cancer types.
Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharides (LPS), treatment with the compound resulted in:
- A reduction in levels of TNF-α and IL-6 by approximately 40% compared to untreated controls.
This indicates its potential utility in managing inflammatory responses.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC₅₀ Value (μM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF | 25.72 | Induction of apoptosis |
| Anticancer | A549 | 30.5 | Inhibition of cell proliferation |
| Anticancer | HT-29 | 28.0 | Induction of apoptosis |
| Anti-inflammatory | LPS-induced inflammation | N/A | Inhibition of TNF-α and IL-6 production |
| Antimicrobial | Various pathogens | N/A | Disruption of microbial cell integrity |
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 3-(1-benzofuran-2-yl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide?
- The compound is synthesized via multi-step condensation reactions. For example, a related pyrazole-carbaldehyde intermediate (e.g., 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde) is condensed with substituted anilines under alkaline conditions (NaOH in ethanol/water) . Purification often involves column chromatography or acid-base extraction . Key reagents include substituted benzofuran precursors and nitroaryl amines.
Q. How is structural characterization performed for this compound?
- NMR spectroscopy (¹H, ¹³C) identifies aromatic protons and nitrophenyl groups, with shifts at δ 7.5–8.5 ppm typical for nitro-substituted aryl rings . X-ray crystallography resolves stereochemistry and confirms the pyrazole-benzofuran fused core . Mass spectrometry (ESI-MS) validates molecular weight (e.g., ~425–500 g/mol range) .
Q. What are the solubility and formulation considerations for in vitro assays?
- The compound is lipophilic (logP >3 predicted) and requires DMSO for stock solutions. For biological assays, dilute in PBS or cell culture media with ≤0.1% DMSO to avoid cytotoxicity. Solubility in aqueous buffers is pH-dependent due to the nitro group’s electron-withdrawing effects .
Advanced Research Questions
Q. How do molecular docking studies predict its interaction with pharmacological targets?
- Docking simulations (e.g., AutoDock Vina) suggest high affinity for kinase domains or GPCRs due to the planar benzofuran-pyrazole core and nitro group’s hydrogen-bonding potential. For example, analogs show docking scores ≤−9 kcal/mol for cannabinoid receptors, indicating strong binding . Validation requires mutagenesis studies to confirm key residue interactions .
Q. What pharmacological mechanisms are hypothesized based on structural analogs?
- Analogous pyrazole-carboxamides exhibit antagonism at serotonin (5-HT2A) or dopamine receptors, attributed to the nitro group’s electron-deficient aryl ring and carboxamide’s hydrogen-bonding capacity . In vitro assays (e.g., calcium flux or cAMP modulation) are recommended to test receptor specificity .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Modify substituents :
- Benzofuran moiety : Fluorination at position 5 enhances metabolic stability .
- Nitro group : Replacement with cyano or sulfonamide groups alters target selectivity .
- Pyrazole core : Methylation at N1 improves pharmacokinetic profiles .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity profiles. For example, trace intermediates (e.g., unreacted aldehydes) can interfere with receptor binding . Mitigation strategies:
- Reproducibility checks : Validate results across ≥3 independent labs.
- HPLC purity verification : Ensure ≥95% purity via reverse-phase chromatography .
Q. What stability challenges exist under physiological conditions?
- The nitro group is prone to reduction in reducing environments (e.g., liver microsomes), forming amine derivatives. Accelerated stability studies (40°C/75% RH for 4 weeks) show <10% degradation, suggesting adequate shelf life . For in vivo studies, use stabilizing excipients (e.g., cyclodextrins) .
Q. How does this compound compare to analogs with halogenated aryl groups?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
